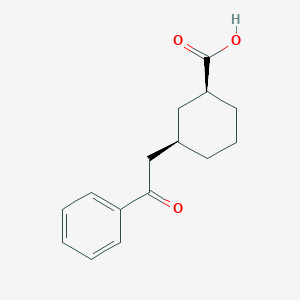

(1S,3R)-3-phenacylcyclohexane-1-carboxylic acid

Description

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid is a chiral cyclohexane-carboxylic acid derivative featuring a phenacyl (2-oxo-2-phenyl ethyl) substituent at the 3-position of the cyclohexane ring. The stereochemistry (1S,3R) is critical for its conformational stability and interactions in biological or material systems.

Properties

IUPAC Name |

(1S,3R)-3-phenacylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-3,6-7,11,13H,4-5,8-10H2,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKLKPBXJCWRBO-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenacylcyclohexane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the phenacyl and carboxylic acid groups.

Phenacyl Group Introduction: The phenacyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate intermediates.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-phenacylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Substituent Effects

- (1S,3R)-3-Aminocyclohexane-1-carboxylic Acid (): The amino group (–NH₂) at the 3-position increases polarity and hydrogen-bonding capacity, making it a GABA analogue with neurological applications . The pKa of the carboxylic acid group is influenced by the electron-donating amino substituent, reducing acidity compared to the phenacyl derivative.

(1S,3R)-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid ():

- The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa) and metabolic stability.

Stereochemical Considerations

- The (1S,3R) configuration imposes steric constraints that differentiate it from trans isomers (e.g., trans-3-hydroxy derivatives in ). For example, cis-3-hydroxycyclohexane-1-carboxylic acid has a pKa of 4.68, while the trans isomer is 4.60, highlighting stereochemistry’s role in electronic effects .

Physicochemical Properties

*Estimated based on substituent electronic effects.

Research Findings and Challenges

Biological Activity

Overview

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid is a chiral compound that has garnered attention in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities. It consists of a cyclohexane ring substituted with a phenacyl group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C13H14O2

- CAS Number : 735275-04-4

- IUPAC Name : this compound

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in synthetic pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may influence:

- Enzymatic Activity : The compound may act as an inhibitor or modulator of various enzymes.

- Receptor Binding : It could bind to receptors involved in signaling pathways related to inflammation and pain modulation.

Research Findings

Recent studies have explored the compound's potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. Key findings include:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models.

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit pain-relieving effects comparable to standard analgesics.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in inflammatory markers compared to control groups. These studies provide evidence for its potential use in treating inflammatory diseases.

- Cell Culture Experiments : In vitro experiments demonstrated that the compound could modulate cell signaling pathways associated with pain perception and inflammation, suggesting mechanisms through which it exerts its biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (1S,3R)-3-Phenylcyclohexane-1-carboxylic acid | Lacks phenacyl group | Limited anti-inflammatory activity |

| (1S,3R)-3-Benzylcyclohexane-1-carboxylic acid | Contains benzyl instead of phenacyl | Moderate anti-inflammatory effects |

This comparison illustrates that the presence of the phenacyl group in this compound enhances its biological activity relative to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.